molecular formula C9H11ClO2S B597471 (S)-1-(4-Chlorophenoxy)-3-mercaptopropan-2-ol CAS No. 108615-59-4

(S)-1-(4-Chlorophenoxy)-3-mercaptopropan-2-ol

Cat. No.: B597471
CAS No.: 108615-59-4
M. Wt: 218.695
InChI Key: WVWIWCIUPSDEMI-QMMMGPOBSA-N
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Description

(S)-1-(4-Chlorophenoxy)-3-mercaptopropan-2-ol is a chiral compound with a specific stereochemistry, characterized by the presence of a chlorophenoxy group and a mercaptopropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chlorophenoxy)-3-mercaptopropan-2-ol typically involves the reaction of (S)-epichlorohydrin with 4-chlorophenol in the presence of a base, followed by the introduction of a thiol group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chlorophenoxy)-3-mercaptopropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to modify the chlorophenoxy group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Modified chlorophenoxy derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

(S)-1-(4-Chlorophenoxy)-3-mercaptopropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chlorophenoxy)-3-mercaptopropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiol group allows it to form covalent bonds with target proteins, leading to changes in their function. The chlorophenoxy group contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Chlorophenoxy)-3-mercaptopropan-2-ol: The enantiomer of the compound with different stereochemistry.

    4-Chlorophenoxyacetic acid: A structurally related compound with different functional groups.

    2-(4-Chlorophenoxy)ethanol: Another related compound with a different carbon chain length.

Uniqueness

(S)-1-(4-Chlorophenoxy)-3-mercaptopropan-2-ol is unique due to its specific stereochemistry and the presence of both a chlorophenoxy group and a thiol group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2S)-1-(4-chlorophenoxy)-3-sulfanylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c10-7-1-3-9(4-2-7)12-5-8(11)6-13/h1-4,8,11,13H,5-6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWIWCIUPSDEMI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CS)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC[C@@H](CS)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857064
Record name (2S)-1-(4-Chlorophenoxy)-3-sulfanylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108615-59-4
Record name (2S)-1-(4-Chlorophenoxy)-3-sulfanylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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